molecular formula C10H16N2S B2599038 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine CAS No. 642078-28-2

2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine

Cat. No.: B2599038
CAS No.: 642078-28-2
M. Wt: 196.31
InChI Key: GMFXZLQUQSPZCK-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable cycloheptanone derivative with thioamide, followed by cyclization to form the thiazole ring. The resulting intermediate is then subjected to reductive amination to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohepta[d][1,3]thiazole ring system and ethanamine group make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-7-6-10-12-8-4-2-1-3-5-9(8)13-10/h1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFXZLQUQSPZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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